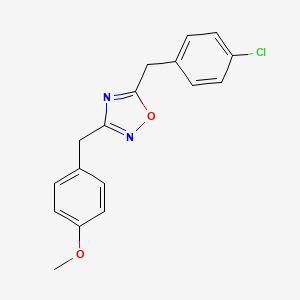
5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells, fungi, and bacteria by interfering with their DNA replication or protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that this compound can reduce tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potential as a potent anticancer agent, antifungal agent, and antibacterial agent. However, one limitation of using this compound is its toxicity, which may limit its use in certain experiments.
Direcciones Futuras
In the future, more research is needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. Additionally, more studies are needed to determine the potential applications of this compound in various fields such as medicinal chemistry, agriculture, and material science. Future research may also focus on developing less toxic analogs of this compound for use in lab experiments.
Métodos De Síntesis
5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be synthesized using different methods. One of the methods involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzyl hydrazine in the presence of triethylamine and acetic acid. The resulting intermediate is then reacted with cyanogen bromide to obtain the final product. Another method involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzohydrazide in the presence of sodium ethoxide and acetic acid. The intermediate is then reacted with phosphorous oxychloride and sodium azide to obtain the final product.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. In agriculture, this compound has been studied for its potential as a pesticide. In material science, this compound has been studied for its potential as a fluorescent material.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-15-8-4-12(5-9-15)10-16-19-17(22-20-16)11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOKZZDVZLNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)